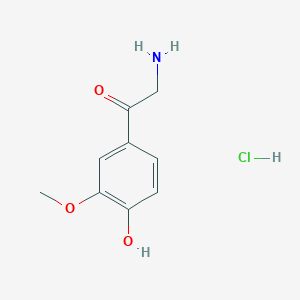

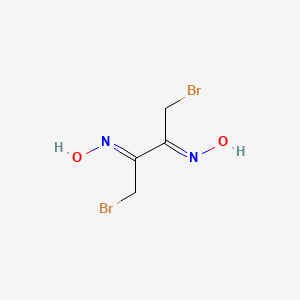

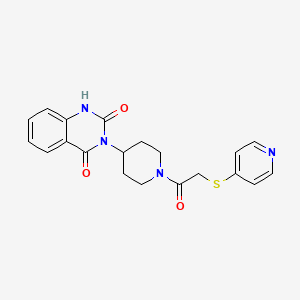

![molecular formula C11H6ClF2N5S B3007223 3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide CAS No. 477871-73-1](/img/structure/B3007223.png)

3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide

Descripción general

Descripción

3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide is a useful research compound. Its molecular formula is C11H6ClF2N5S and its molecular weight is 313.71. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Techniques : Heterocyclic compounds like the discussed compound are synthesized using various techniques. For example, a related compound was synthesized by treating specific acids with hydrazinylpyridazine in dry dichloromethane, followed by heating with chloroamine T in the presence of ethanol (Sallam et al., 2021).

Structure Analysis : Detailed structure analysis using spectroscopic techniques (IR, NMR, LC-MS) and XRD technique is essential for confirming the synthesized compound's structure (Sallam et al., 2021).

Biological and Pharmacological Activities

Antifungal and Insecticidal Activities : Some derivatives of triazolo[4,3-a]pyridine, a closely related compound, display significant antifungal and insecticidal activities. These derivatives show high inhibition rates against specific fungi and pests, suggesting potential applications in agriculture and pest control (Xu et al., 2017).

Antitumor and Anti-inflammatory Properties : Pyridazine derivatives, including triazolo[4,3-b]pyridazine, have shown notable anti-tumor and anti-inflammatory activities. Such compounds, when synthesized and characterized, exhibit properties that are beneficial in developing treatments for cancer and inflammation-related conditions (Sallam et al., 2021).

Agricultural Applications

- Herbicidal Activity : Compounds derived from triazolo[4,3-a]pyridine have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates potential use in agricultural weed management (Moran, 2003).

Synthesis of Novel Compounds

Development of New Medications : The synthesis of triazolo-pyridazine-6-yl-substituted piperazines and their evaluation for Dipeptidyl peptidase-4 (DPP-4) inhibition potential indicates their application in developing anti-diabetic medications. This showcases the role of such compounds in pharmaceutical innovation (Bindu et al., 2019).

Anti-Asthmatic Activities : Certain triazolo[4,3-a]pyridazin-6-yl derivatives have shown significant potential in treating asthma and other respiratory diseases, emphasizing the importance of these compounds in respiratory therapeutics (Kuwahara et al., 1997).

Antiviral and Anticancer Research

Anti-HIV and Anticancer Activity : Some 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl) benzenesulfonamides, similar in structure, have shown moderate anti-HIV and anticancer activities, highlighting their potential in antiviral and oncological research (Brzozowski, 1998).

Cytotoxic Agents in Cancer Treatment : 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines have been synthesized and evaluated as cytotoxic agents, showing promise in developing new cancer therapies (Mamta et al., 2019).

Mecanismo De Acción

Target of Action

The compound “3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The mode of action of this compound is likely related to its interaction with its target enzymes. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . For instance, in the case of aromatase inhibitors, the compound may bind to the active site of the enzyme, preventing it from catalyzing the conversion of androgens to estrogens .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on the specific enzyme targets. For example, if the compound acts as an aromatase inhibitor, it would affect the steroidogenesis pathway, leading to a decrease in estrogen production . This could have downstream effects on various physiological processes, including the regulation of the menstrual cycle and the growth of certain types of breast cancer cells.

Pharmacokinetics

The presence of the 1,2,4-triazole ring in the compound’s structure suggests that it may form hydrogen bonds with different targets, which could potentially improve its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If the compound acts as an aromatase inhibitor, for example, it could lead to a decrease in estrogen levels, which could inhibit the growth of estrogen-dependent breast cancer cells .

Propiedades

IUPAC Name |

3-[chloro(difluoro)methyl]-6-pyridin-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF2N5S/c12-11(13,14)10-17-16-7-4-5-9(18-19(7)10)20-8-3-1-2-6-15-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQISCITYFZMIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=NN3C(=NN=C3C(F)(F)Cl)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF2N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323794 | |

| Record name | 3-[chloro(difluoro)methyl]-6-pyridin-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822348 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477871-73-1 | |

| Record name | 3-[chloro(difluoro)methyl]-6-pyridin-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007140.png)

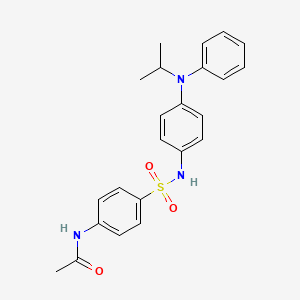

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3007142.png)

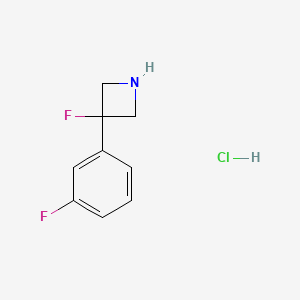

![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3007145.png)

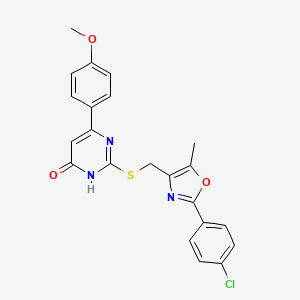

![N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B3007152.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B3007156.png)